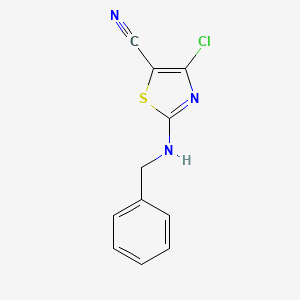

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile

Descripción

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with a benzylamino group at position 2, a chlorine atom at position 4, and a carbonitrile group at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

2-(benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c12-10-9(6-13)16-11(15-10)14-7-8-4-2-1-3-5-8/h1-5H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPNERFBUSGKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(S2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with ammonium thiocyanate. The reaction conditions often include refluxing in ethanol to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization and condensation: The thiazole ring can participate in further cyclization or condensation reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Research: It has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparación Con Compuestos Similares

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities with related compounds:

*Calculated based on formula C₁₁H₉ClN₄S.

Key Observations :

- Core Heterocycle : Thiazole derivatives (e.g., target compound) exhibit higher electron-withdrawing capacity compared to oxazole due to sulfur's polarizability . Benzothiadiazole and benzodiazole cores (e.g., ) offer extended π-conjugation, enhancing stability but reducing solubility.

- Substituent Effects: The benzylamino group in the target compound increases lipophilicity (logP ~2.8*) compared to hydroxyl or amino substituents (e.g., ), which may improve membrane permeability.

Physicochemical Properties

*Estimated based on substituent contributions.

Q & A

Q. What are the established synthetic routes for 2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on 4-chloro-1,3-thiazole-5-carbonitrile derivatives. For example, reacting 4-chloro-1,3-thiazole-5-carbonitrile (CAS# 145383-72-8) with benzylamine under reflux in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Optimization parameters include:

- Temperature : 80–120°C

- Solvent : DMF or DMSO for improved solubility.

- Stoichiometry : 1:1 to 1:1.2 molar ratio of benzylamine to thiazole.

Reaction progress is monitored via TLC or HPLC. Purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol) enhances purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Benzyl protons (δ ~4.5 ppm for CH₂; aromatic protons δ ~7.3 ppm) and thiazole carbons.

- IR Spectroscopy : Nitrile (C≡N) stretch ~2200 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺.

- HPLC : C18 column with acetonitrile/water gradient (UV detection at λ ≈ 254 nm) for purity assessment.

- X-ray Crystallography : SHELX programs refine atomic coordinates and validate geometry .

Q. What are the common impurities encountered during synthesis, and how can they be addressed chromatographically?

- Methodological Answer : Common impurities include unreacted 4-chloro-1,3-thiazole-5-carbonitrile , benzylamine byproducts, and dimerized species. Strategies:

- Column Chromatography : Silica gel with ethyl acetate/hexane (20–50% gradient).

- Preparative HPLC : C18 column, methanol/water for high-resolution separation.

- Recrystallization : Ethanol or acetonitrile removes residual solvents .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and biological targets like kinases?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for docking into kinase active sites (e.g., PDB: 5Q8).

- Parameterization : Optimize ligand geometry using DFT (B3LYP/6-31G*).

- Binding Analysis : Identify hydrogen bonds (e.g., nitrile with catalytic lysine) and hydrophobic interactions (benzyl group with pocket residues).

- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Q. What experimental strategies can resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and ATP concentrations.

- Orthogonal Methods : Surface plasmon resonance (SPR) for binding kinetics alongside enzymatic assays.

- Purity Control : Ensure ≥95% purity via HPLC and assess stability (e.g., LC-MS over 24 hours in assay buffer).

- Meta-Analysis : Compare salt forms, solvent effects (e.g., DMSO%), and assay conditions .

Q. How does SHELX refinement improve the accuracy of crystallographic data for this compound?

- Methodological Answer :

- High-Resolution Data : Refine atomic coordinates and displacement parameters against data with resolution <1.0 Å.

- Twinning Analysis : Correct pseudo-merohedral twinning via HKLF5 in SHELXL.

- Validation Metrics : R₁ <5%, wR₂ <12%, and residual density <0.3 e⁻/ų.

- Comparative Analysis : Overlay refined structures with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.